2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.16852187 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of various compounds based on the 2H-chromen structure, which includes the core structure of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide, has been a focus of several studies. For example, Čačić et al. (2009) reported on the design and synthesis of thiazolidin-4-ones based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid, highlighting the methodological advancements in synthesizing complex molecules for potential antibacterial applications. The synthesis processes typically involve multiple steps, including reactions with ethyl bromoacetate and hydrazine hydrate, leading to compounds with potential antibacterial activity (Čačić et al., 2009).
Neuroprotective Effects
Derivatives of pyrano[3,2-c]chromene bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects against oxidative stress and enzyme inhibition relevant to Alzheimer's disease. The study by Sameem et al. (2017) showed that certain derivatives exhibited significant neuroprotective effects and acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for neurodegenerative conditions (Sameem et al., 2017).
Antifungal Properties
Bardiot et al. (2015) identified 2-oxo-morpholin-3-yl-acetamide derivatives as broad-spectrum antifungal agents, showcasing the potential of these compounds in treating fungal infections. The modifications to the morpholin-3-yl core structure, including the introduction of a gem-dimethyl group, led to improved plasmatic stability while maintaining potent antifungal activity against a range of fungi, including Candida and Aspergillus species (Bardiot et al., 2015).
Antibacterial and Antioxidant Activities
New coumarin derivatives, including those related to the structure of interest, have been synthesized and evaluated for their antibacterial and antioxidant activities. Studies by Hamdi et al. (2012) and Čačić et al. (2010) demonstrated that these compounds exhibit significant activity against various bacterial strains and possess antioxidant properties, contributing to their potential as therapeutic agents (Hamdi et al., 2012; Čačić et al., 2010).
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(3-morpholin-4-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-14-11-19(23)26-17-12-15(3-4-16(14)17)25-13-18(22)20-5-2-6-21-7-9-24-10-8-21/h3-4,11-12H,2,5-10,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDVFOFFYCTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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